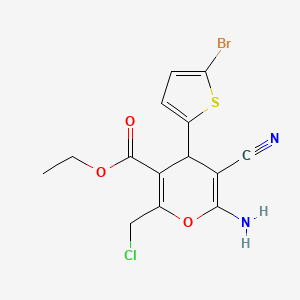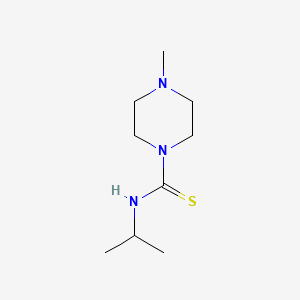
4-bromo-1,5-dimethyl-N,N-di(propan-2-yl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-BROMO-N,N-DIISOPROPYL-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a pyrazole derivative characterized by its unique structure, which includes a bromine atom and diisopropyl groups. Pyrazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N,N-DIISOPROPYL-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed through the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4-BROMO-N,N-DIISOPROPYL-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions to form more complex structures, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation might produce an oxide .
科学的研究の応用
4-BROMO-N,N-DIISOPROPYL-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Agriculture: Pyrazole derivatives are known for their pesticidal and herbicidal activities.
作用機序
The mechanism of action of 4-BROMO-N,N-DIISOPROPYL-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The bromine atom and diisopropyl groups play a crucial role in its binding affinity and selectivity . The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways .
類似化合物との比較
Similar Compounds
4-Bromopyrazole: A simpler pyrazole derivative with similar bromination but lacking the diisopropyl and carboxamide groups.
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with a carboxylic acid group instead of a carboxamide.
3,5-Dimethyl-4-bromopyrazole: Similar in structure but with different substituents.
Uniqueness
4-BROMO-N,N-DIISOPROPYL-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of bromine, diisopropyl, and carboxamide groups, which confer distinct chemical and biological properties .
特性
分子式 |
C12H20BrN3O |
|---|---|
分子量 |
302.21 g/mol |
IUPAC名 |
4-bromo-1,5-dimethyl-N,N-di(propan-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H20BrN3O/c1-7(2)16(8(3)4)12(17)11-10(13)9(5)15(6)14-11/h7-8H,1-6H3 |
InChIキー |
UCKBVIGYAUELMG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C)C(=O)N(C(C)C)C(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-ethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10956614.png)
![(5Z)-2-(4-bromoanilino)-5-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10956624.png)
![N-(3-chlorophenyl)-4-{2-[4-(furan-2-yl)butan-2-ylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B10956632.png)
![(2E)-1-[4-(difluoromethoxy)phenyl]-3-[4-(3-methylbenzyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B10956648.png)

![1-(10-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}-10H-phenothiazin-2-yl)ethanone](/img/structure/B10956657.png)
![4-[4-[(4-chlorophenoxy)methyl]phenyl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956661.png)
![[7-(Furan-3-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](thiophen-2-yl)methanone](/img/structure/B10956671.png)
![1-(4-bromobenzyl)-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B10956672.png)
![Ethyl 2-[(2-methoxyethyl)amino]-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate](/img/structure/B10956675.png)
![6-[4-(Benzyloxy)-3-chloro-5-methoxyphenyl]-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10956677.png)
![2-{5-[(4-Bromophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10956685.png)

![4(5H)-Thiazolone, 5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(4-morpholinyl)-](/img/structure/B10956695.png)
